2-[3-(Trifluoromethyl)phenoxy]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)phenoxy]butanoic acid is a chemical compound with the molecular formula C11H11F3O3 . It has a molecular weight of 248.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F3O3/c12-11(13,14)8-3-1-4-9(7-8)17-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 306.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.7±3.0 kJ/mol and a flash point of 139.0±27.9 °C . The compound has a molar refractivity of 53.3±0.3 cm3 .Scientific Research Applications
Sorption and Environmental Fate of Phenoxy Herbicides
Phenoxy herbicides, including compounds similar to 2-[3-(Trifluoromethyl)phenoxy]butanoic acid, have been extensively studied for their sorption to soil, organic matter, and minerals. These studies provide insight into the environmental behavior and fate of such compounds, emphasizing the role of soil parameters like pH, organic carbon content, and iron oxides in their sorption processes. Understanding these interactions is crucial for assessing the environmental impact of phenoxy acid derivatives and their potential applications in agriculture and environmental management (Werner et al., 2012).
Photodegradation and Water Treatment
The persistence and transformation of phenoxy acids in aquatic environments, including their photodegradation and removal through advanced oxidation processes (AOPs), are of significant interest. These processes determine the environmental fate of phenoxy acids, highlighting methods for their effective removal from water bodies, which is essential for maintaining water quality and ecosystem health (Muszyński et al., 2019).
Analytical Detection and Monitoring
Developing sensitive and reliable methods for detecting phenoxy acid herbicides in environmental samples is critical for monitoring their distribution and assessing exposure risks. Techniques such as gas chromatography, liquid chromatography-mass spectrometry, and capillary electrophoresis have been employed to analyze these compounds in food and water, underscoring the importance of analytical sciences in environmental monitoring and public health (Mei et al., 2016).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation .
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-2-9(10(15)16)17-8-5-3-4-7(6-8)11(12,13)14/h3-6,9H,2H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTBFPIWBVTQGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599113 |
Source
|
Record name | 2-[3-(Trifluoromethyl)phenoxy]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenoxy]butanoic acid | |
CAS RN |
60626-14-4 |
Source
|
Record name | 2-[3-(Trifluoromethyl)phenoxy]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.